N'-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide
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Overview
Description
N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is an organic compound with the molecular formula C11H22N2O4. It is a derivative of carbohydrazide, featuring tert-butoxycarbonyl (Boc) protecting groups. This compound is often used in organic synthesis, particularly in the preparation of hydrazine derivatives and as a reagent in peptide synthesis.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.
Mode of Action
The mode of action of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is likely related to its Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction protects the amine group during subsequent reactions, preventing it from reacting with other functional groups. The Boc group can be removed later under acidic conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide. For instance, the pH of the environment could affect the addition and removal of the Boc group . Additionally, temperature and solvent conditions could influence the compound’s reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide typically involves the reaction of N-methylhydrazine with di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The general reaction scheme is as follows:
N-methylhydrazine+Boc2O→N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide
Industrial Production Methods: On an industrial scale, the production of N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes precise control of temperature, solvent choice, and reaction time.
Types of Reactions:
Substitution Reactions: N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide can undergo nucleophilic substitution reactions where the Boc groups can be replaced by other functional groups.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free hydrazine derivative.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for deprotection of Boc groups.
Dichloromethane (DCM): Common solvent for the synthesis and reactions involving this compound.
Major Products:
Free Hydrazine Derivatives: Upon deprotection, the major product is the free hydrazine derivative, which can be further utilized in various synthetic applications.
Scientific Research Applications
N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of hydrazine derivatives and other complex organic molecules.
Peptide Synthesis: Employed in the protection of amino groups during peptide synthesis to prevent unwanted side reactions.
Medicinal Chemistry: Utilized in the development of pharmaceutical compounds, particularly those involving hydrazine moieties.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Comparison with Similar Compounds
N’-[(tert-butoxy)carbonyl]hydrazine: Similar in structure but lacks the N-methyl group.
N’-[(tert-butoxy)carbonyl]-N-ethyl(tert-butoxy)carbohydrazide: Contains an ethyl group instead of a methyl group.
Uniqueness: N’-[(tert-butoxy)carbonyl]-N-methyl(tert-butoxy)carbohydrazide is unique due to its specific combination of Boc protecting groups and the N-methyl substitution, which can influence its reactivity and suitability for certain synthetic applications compared to its analogs.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4/c1-10(2,3)16-8(14)12-13(7)9(15)17-11(4,5)6/h1-7H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBDCZHGBRYMFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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